Dihydrocinnamyl Cilnidipine is a chemical compound that belongs to the class of dihydropyridine calcium channel blockers. It is primarily used in the treatment of hypertension. The compound is a derivative of Cilnidipine, which has gained attention for its unique mechanism of action that targets both L-type and N-type calcium channels, making it effective in managing blood pressure levels.
Dihydrocinnamyl Cilnidipine can be synthesized from Cilnidipine, which is itself derived from various synthetic routes involving starting materials such as 2-(3-nitrobenzylidene) etheric acid and beta-amino crotonic acid cinnamyl ester. The synthesis typically involves ring-closure reactions and recrystallization processes to achieve the desired purity and yield .
The synthesis of Dihydrocinnamyl Cilnidipine involves several key steps:
Dihydrocinnamyl Cilnidipine features a complex molecular structure characterized by a dihydropyridine ring system, which is crucial for its biological activity as a calcium channel blocker.
Dihydrocinnamyl Cilnidipine undergoes various chemical reactions typical of dihydropyridine derivatives, including:
The stability of Dihydrocinnamyl Cilnidipine under standard laboratory conditions makes it suitable for pharmaceutical applications, although care must be taken during synthesis to minimize impurities that could affect efficacy .
Dihydrocinnamyl Cilnidipine functions primarily as a calcium channel blocker, specifically targeting both L-type and N-type calcium channels:
Clinical studies have demonstrated that Dihydrocinnamyl Cilnidipine effectively lowers blood pressure with fewer side effects compared to traditional calcium channel blockers .
The physical and chemical properties are critical for formulation development in pharmaceutical applications, influencing factors such as bioavailability and absorption rates .
Dihydrocinnamyl Cilnidipine is primarily used in scientific research related to cardiovascular health:
Dihydrocinnamyl Cilnidipine represents a structurally modified derivative of the antihypertensive drug cilnidipine, distinguished by the hydrogenation of the cinnamyl moiety's alkenyl bond. This saturated analogue serves as a critical compound in pharmaceutical chemistry for exploring structure-activity relationships (SAR) and synthetic pathways. Unlike the parent drug—a dual L/N-type calcium channel blocker approved for hypertension in Asia—dihydrocinnamyl cilnidipine lacks therapeutic approval but offers unique insights into molecular optimization strategies [7] [10]. Its primary significance lies in elucidating how saturation of the ester sidechain influences physicochemical properties and biological interactions, providing a chemical tool for advanced drug development [3] [5].
Dihydrocinnamyl Cilnidipine (systematic name: 3-(3-Phenylpropyl) 5-(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) possesses the molecular formula C27H30N2O7 and a molecular weight of 494.54 g/mol [3]. This derivative features complete saturation of the cinnamyl double bond, converting the original trans-cinnamyl ester group (present in cilnidipine) to a 3-phenylpropyl moiety. This structural modification eliminates molecular planarity in the ester sidechain, significantly altering the compound's conformational flexibility and electronic distribution [2].
Key spectral identifiers include:
Table 1: Molecular Properties of Dihydrocinnamyl Cilnidipine Compared to Cilnidipine
Property | Dihydrocinnamyl Cilnidipine | Cilnidipine |
---|---|---|
Molecular Formula | C27H30N2O7 | C27H28N2O7 |
Molecular Weight (g/mol) | 494.54 | 492.52 |
Ester Sidechain | 3-Phenylpropyl | (E)-Cinnamyl |
Double Bond Position | Absent | Between C2-C3 of ester |
Calculated logP | ≈4.1 (higher) | ≈3.9 |
This hydrogenation increases lipophilicity (evidenced by higher calculated logP), potentially enhancing membrane permeability but reducing aqueous solubility compared to the unsaturated parent compound [5]. The saturated sidechain also diminishes molecular rigidity, potentially affecting binding interactions with calcium channel domains [10].
Within pharmaceutical synthesis, dihydrocinnamyl cilnidipine serves two primary functions: as a synthetic intermediate and as a molecular probe for SAR studies.
Synthetic Intermediate: The compound emerges during catalytic hydrogenation processes targeting cilnidipine. This reaction typically employs palladium on carbon (Pd/C) in inert solvents (e.g., ethyl acetate, toluene) under moderate hydrogen pressure (1–3 atm). Complete saturation yields dihydrocinnamyl cilnidipine as the primary product, requiring careful reaction control to prevent over-reduction of the nitro or dihydropyridine groups [8]. The hydrogenation route represents a key purification strategy to eliminate undesirable impurities containing unsaturated bonds that may form during cilnidipine synthesis [4].
Structure-Activity Relationship Probe: Comparative studies between cilnidipine and its dihydrocinnamyl derivative reveal critical insights into ester flexibility effects on calcium channel blockade. The saturated analogue typically exhibits diminished N-type channel inhibitory activity while largely retaining L-type blocking effects. This differential activity confirms that the planar cinnamyl moiety contributes significantly to cilnidipine's unique dual-channel blocking profile—a pharmacodynamic advantage reducing reflex tachycardia compared to other dihydropyridines [7] [10]. Consequently, dihydrocinnamyl cilnidipine serves as a negative control in neuropharmacological studies investigating sympathetic neurotransmission modulation.
Table 2: Hydrogenation Methods for Producing Dihydrocinnamyl Cilnidipine from Cilnidipine
Method | Catalyst System | Solvent | Temperature | Yield | Key Advantage |
---|---|---|---|---|---|
Catalytic Hydrogenation | 5% Pd/C, H2 (1 atm) | Ethyl acetate | 25–30°C | 85–92% | High selectivity |
Transfer Hydrogenation | Pd/C, ammonium formate | Methanol | 60°C | 78–85% | Avoids pressurized gas |
Homogeneous Catalysis | Wilkinson's catalyst | Toluene/ethanol | 80°C | 70–75% | Functional group tolerance |
Additionally, dihydrocinnamyl cilnidipine functions as a reference standard in analytical quality control. Chromatographic methods (e.g., HPLC, UPLC) utilize this compound to identify and quantify hydrogenation-related impurities during cilnidipine manufacturing. Its well-defined structure supports method validation for regulatory filings (ANDA, ICH guidelines), ensuring drug substance purity [2] [6].
The discovery of dihydrocinnamyl cilnidipine is intrinsically linked to the development timeline of cilnidipine itself. Key milestones include:
Table 3: Historical Milestones in Dihydrocinnamyl Cilnidipine Development
Year | Milestone | Significance |
---|---|---|
1984 | Cilnidipine patent filed (FRC-8653) | Protected core structure enabling derivative research |
1995 | Cilnidipine approved in Japan (Atelec®) | Stimulated pharmacological exploration of analogues |
2002 | First analytical detection as process impurity | Recognized need for purification controls |
2013 | Commercial availability as reference standard | Enabled standardized quality testing |
2020 | CN111072552B patent for optimized synthesis | Provided scalable production methodology |
The compound's historical significance lies primarily in its contribution to understanding how ester modifications influence dihydropyridine pharmacology. While not itself a therapeutic agent, dihydrocinnamyl cilnidipine has enabled critical SAR insights that informed subsequent dihydropyridine designs, particularly those targeting neuronal calcium channels [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3